molecular formula C21H26N4O B2415815 5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896831-44-0

5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2415815
CAS No.: 896831-44-0
M. Wt: 350.466
InChI Key: YTURWVZENTXXPJ-UHFFFAOYSA-N
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Description

5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole derivative, followed by its reaction with a suitable pyrimidine precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: Known for their broad-spectrum biological activities, indole derivatives are structurally similar and often compared with pyrazolo[1,5-a]pyrimidine compounds.

Uniqueness

The uniqueness of 5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific substituents, which confer distinct chemical properties and potential applications. Its combination of isopropyl, methyl, phenyl, and tetrahydrofuran-2-yl groups makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-14(2)18-12-19(22-13-17-10-7-11-26-17)25-21(23-18)20(15(3)24-25)16-8-5-4-6-9-16/h4-6,8-9,12,14,17,22H,7,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTURWVZENTXXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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